PF-4778574

描述

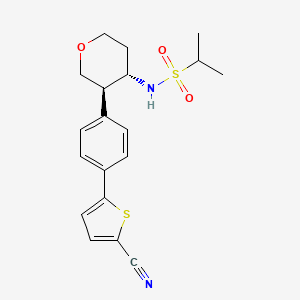

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAGHPLLBXWCSF-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N[C@H]1CCOC[C@@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219633-99-4 | |

| Record name | PF-4778574 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219633994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-4778574 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI55D82Z4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Pf 4778574

Allosteric Modulation of AMPA Receptors

As a positive allosteric modulator, PF-4778574 binds to a site on the AMPA receptor complex that is distinct from the glutamate (B1630785) binding site. nih.govresearchgate.netresearchgate.net This binding event modifies the receptor's conformation, leading to altered functional properties. memphis.edu

Binding Affinity and Functional Potency on Native AMPARs in Rodent Tissues

Studies have characterized the binding affinity and functional potency of this compound in rodent tissues that express a native mixture of AMPAR subunits and associated proteins. researchgate.netresearchgate.netnih.gov Displacement studies using radiolabeled ligands in rat cortical tissue determined a Ki of 85 nM for this compound, indicating a relatively high binding affinity for native AMPARs. tocris.comrndsystems.com Functional potency, assessed in primary cultures of rat cortical neurons and mouse embryonic stem cell-derived neurons, provides composite pharmacological values reflecting the compound's effect on AMPAR activity in a more physiological context. researchgate.netresearchgate.net

Modulation of AMPAR Subunit Activity (e.g., GluA2 flip/flop homotetramers)

AMPA receptors are composed of different subunits (GluA1-GluA4), which exist as splice variants (flip and flop) that influence receptor kinetics and desensitization. This compound's modulation of AMPAR activity has been quantified in recombinant cell lines stably expressing human GluA2 flip or flop homotetramers. researchgate.netresearchgate.netnih.gov This allows for the assessment of how this compound specifically affects the function of receptors composed solely of the GluA2 subunit in its different splice forms. The interaction of AMPAR potentiators with residues within the flip/flop domains is known to influence their modulatory effects. researchgate.net

Post-Binding Electrophysiological and Intracellular Signaling Events

The allosteric binding of this compound to AMPA receptors leads to a cascade of downstream electrophysiological and intracellular signaling events. nih.govresearchgate.net

Enhancement of Glutamate-Induced Sodium (Na+) Influx and Prolonged Depolarization

Upon allosteric binding to AMPA receptors, this compound enhances the influx of sodium ions (Na+) induced by glutamate. nih.govresearchgate.net This increased Na+ conductance leads to a prolonged depolarization of the postsynaptic membrane. nih.govresearchgate.net This enhancement of excitatory postsynaptic currents is a primary mechanism by which AMPA-PAMs facilitate synaptic transmission. researchgate.net

Activation of Voltage-Gated Calcium Channels and Calcium (Ca2+) Signaling

The sustained depolarization resulting from enhanced Na+ influx increases the likelihood of activating voltage-gated calcium channels (VGCCs). nih.govresearchgate.net Activation of VGCCs leads to an influx of calcium ions (Ca2+) into the neuron. nih.govresearchgate.netnih.gov This rise in intracellular Ca2+ concentration serves as a critical second messenger, triggering various downstream cellular processes. nih.govresearchgate.netnih.govslideshare.net Studies have indicated that activation of L-type voltage-dependent Ca2+ channels is involved in the downstream effects of this compound. nih.govdntb.gov.ua

Downstream Activation of Secondary Messenger Pathways

The influx of Ca2+ and other intracellular changes initiated by this compound-enhanced AMPAR activity lead to the activation of various secondary messenger pathways. nih.govresearchgate.netslideshare.netsinobiological.com These pathways can involve a variety of signaling molecules and enzymes that ultimately mediate the cellular responses to AMPAR potentiation. memphis.eduslideshare.netsinobiological.com While the specific secondary messenger pathways activated by this compound can vary depending on the cell type and context, the general principle involves the transduction of the initial receptor activation signal into intracellular biochemical events that modulate neuronal function. memphis.edusinobiological.com Research suggests the involvement of signaling pathways such as VGF/BDNF/TrkB/AKT signaling downstream of AMPAR activation and L-type VDCCs in the effects of this compound. nih.gov

Table 1: Summary of this compound Binding and Functional Data

| Assay Type | Tissue/Cell Line | Key Finding | Value (if applicable) | Source |

| Binding Affinity (Displacement) | Rat cortical tissue | Ki | 85 nM | tocris.comrndsystems.com |

| Functional Potency | Primary rat cortical neurons | Composite potency | Data not explicitly detailed in snippets | researchgate.netresearchgate.net |

| Functional Potency | Mouse ES cell-derived neurons | Composite potency | Data not explicitly detailed in snippets | researchgate.netresearchgate.net |

| Functional Activity (Recombinant receptors) | Human GluA2 flip homotetramers | Modulation of activity | Data not explicitly detailed in snippets | researchgate.netresearchgate.netnih.gov |

| Functional Activity (Recombinant receptors) | Human GluA2 flop homotetramers | Modulation of activity | Data not explicitly detailed in snippets | researchgate.netresearchgate.netnih.gov |

| Functional Activity (Glutamate-induced currents) | Cultured hippocampal neurons | Enhancement of currents | Data not explicitly detailed in snippets | biorxiv.orgbiorxiv.org |

Table 2: Proposed Post-Binding Signaling Cascade Initiated by this compound

| Step | Event | Key Ions/Molecules Involved | Downstream Effects | Source |

| 1. Allosteric Binding | This compound binds to AMPAR allosteric site. | This compound, AMPAR | Enhanced glutamate efficacy | nih.govresearchgate.netresearchgate.net |

| 2. Enhanced Ion Influx | Increased glutamate-induced Na+ influx. | Na+, Glutamate, AMPAR | Prolonged membrane depolarization | nih.govresearchgate.net |

| 3. VGCC Activation | Membrane depolarization opens VGCCs. | Membrane potential, VGCCs | Ca2+ influx | nih.govresearchgate.netnih.gov |

| 4. Intracellular Calcium Increase | Rise in intracellular Ca2+ concentration. | Ca2+ | Activation of Ca2+-dependent proteins and pathways | nih.govresearchgate.netnih.govslideshare.net |

| 5. Secondary Messenger Pathway Activation | Activation of various downstream signaling cascades. | Ca2+, other messengers | Modulation of cellular function, gene expression | nih.govresearchgate.netslideshare.netsinobiological.com |

Impact on Synaptic Transmission and Plasticity

The modulation of AMPA receptors by this compound has significant implications for both synaptic transmission and plasticity, processes crucial for neuronal communication, learning, and memory. nih.govfrontiersin.orgucsd.edunih.govfrontiersin.org

Facilitation of Synaptic Transmission

This compound, as an AMPA-PAM, is considered a synaptic enhancer. nih.gov By increasing the efficacy of AMPA receptors, it facilitates fast excitatory synaptic transmission. nih.govresearchgate.net This enhancement occurs by boosting the currents elicited by glutamate binding to AMPARs. researchgate.net Studies have shown that this compound can correct deficits in AMPAR-mediated synaptic transmission in various contexts. For instance, in mouse models exhibiting reduced glutamatergic synaptic activity, this compound administration was able to enhance excitatory neural transmission. nih.govnih.gov This facilitation contributes to improved neuronal communication within circuits. nih.gov The enhancement of synaptic transmission by AMPA-PAMs like this compound can involve accelerating channel opening and, in the case of "low-impact" ampakines, minimally affecting receptor desensitization. researchgate.net This leads to a greater postsynaptic response to glutamate release. frontiersin.orgusp.br

Preclinical Efficacy Studies of Pf 4778574 in Disease Models

Neurological Disorders

Multiple Sclerosis (MS) and Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for studying Multiple Sclerosis (MS), mimicking key pathological features including inflammation, demyelination, axonal loss, and gliosis. EAE models are considered crucial for preclinical evaluation of potential MS therapeutics. nih.govresearchgate.netnih.gov PF-4778574, a positive allosteric modulator (PAM) of AMPA receptors, has been investigated for its potential therapeutic effects in experimental models of MS. nih.govbioworld.comnlk.cz AMPA receptor PAMs are thought to enhance synaptic transmission and may help counteract glutamate (B1630785) excitotoxicity, a factor implicated in the damage to axons, myelin, and oligodendrocytes in inflammatory demyelinating disorders like MS. bioworld.com

Studies using the MOG35-55 induced EAE model in C57BL6J mice have examined the efficacy of this compound in reducing clinical disability. Prophylactic administration of this compound has demonstrated a notable improvement in clinical EAE indices. nih.govfrontiersin.orgresearchgate.net Even when treatment was initiated therapeutically at a later stage (14 days post-immunization), a significant improvement in clinical disability was observed in EAE mice compared to untreated groups. nih.gov This reduction in clinical severity was supported by measurements from optical coherence tomography (OCT) and histological assessments. bioworld.com

Here is a summary of the impact on clinical EAE scores:

| Treatment Group | Effect on Clinical EAE Scores | Statistical Significance |

| Prophylactic PF4778574 | Significantly reduced | p<0.01 nih.gov |

| Therapeutic PF4778574 | Notably improved | p<0.05 nih.gov |

This compound treatment has been shown to reduce demyelinated areas in the optic nerves and in the corpus callosum in EAE models. nih.govfrontiersin.orgresearchgate.net Prophylactic AMPA-PAM treatment enhanced myelin integrity. nih.gov In the spinal cord, prophylactic administration of this compound reduced demyelination, suggesting a protective effect in the white matter. bioworld.com This reduction in demyelination in the optic nerve was consistent with myelin basic protein measures. bioworld.com

This compound has shown promise in promoting remyelination. In the cuprizone (B1210641) model, which is used to assess toxic demyelination and remyelination, this compound treatment led to an increase in oligodendrocyte precursor cells (OPCs). nih.govbioworld.comfrontiersin.org This was indicated by a significant increase in PDGFRα-positive cells. nih.gov Furthermore, measurements of the BCAS1 marker confirmed increased remyelination in the corpus callosum. bioworld.com These findings suggest a pro-remyelinating effect of this compound. nih.govfrontiersin.orgresearchgate.net The proposed mode of action involves the enhancement of glutamate-induced sodium influx upon binding to AMPA receptors, leading to sustained depolarization. This depolarization is thought to increase calcium signaling and activate secondary messenger pathways, thereby promoting the activation of OPCs and facilitating remyelination. researchgate.net

Here is a summary of the effects on OPCs and remyelination in the Cuprizone model:

| Marker | Effect of PF4778574 Treatment | Statistical Significance | Indication |

| PDGFRα | Significant increase | p<0.01 nih.gov | Enhanced presence of OPCs |

| BCAS1 | Increased | p<0.05 nih.gov | Increased late-stage oligodendrocytes involved in myelination nih.gov |

Studies have indicated that this compound did not diminish microglial activity in the EAE model. nih.govfrontiersin.orgresearchgate.net Histological analysis of Iba1+ microglia in the optic nerve showed no significant reduction in microglial activity following prophylactic this compound treatment compared to untreated EAE mice. nih.gov Similarly, in the spinal cord, there were no significant changes in Iba1 measure of microglial activity, suggesting the compound did not affect immune cell responses in this context. bioworld.com This contrasts with some previous findings where AMPA receptor modulation, specifically with antagonists, was suggested to have potential anti-inflammatory effects. nih.gov

Comparative studies have been conducted with this compound and the immunomodulatory agent fingolimod (B1672674) in the EAE model. Both prophylactic this compound and fingolimod monotherapies significantly reduced clinical EAE scores and decreased demyelination. nih.govfrontiersin.orgresearchgate.net However, combining this compound with fingolimod did not result in any synergistic effects beyond what was achieved with fingolimod alone. nih.gov In fact, combination treatment did not produce additive benefits and showed diminished efficacy compared to monotherapies in reducing clinical EAE scores. nih.gov Both monotherapies and the combination therapy significantly reduced the extent of demyelination in the spinal cord in the EAE model compared to the untreated group. nih.gov

Here is a comparison of the effects of PF4778574 and Fingolimod on clinical EAE scores:

| Treatment Group | Effect on Clinical EAE Scores | Statistical Significance |

| Prophylactic PF4778574 | Significantly reduced | p<0.01 nih.gov |

| Prophylactic Fingolimod | Significantly reduced | p<0.001 nih.gov |

| Combination | Did not yield additional benefits compared to fingolimod alone nih.gov | p<0.001 (compared to untreated) nih.gov |

Absence of Significant Impact on Microglial Activity

Cognitive Dysfunction Models

Cognitive impairments, including deficits in working memory, are a significant challenge in various neurological and psychiatric disorders. researchgate.netnih.gov this compound has been studied for its potential to address these deficits in preclinical models.

Reversal of Ketamine-Induced Working Memory Impairments

Studies in nonhuman primates have utilized ketamine to induce working memory impairments, modeling cognitive dysfunction seen in conditions like schizophrenia. researchgate.netnih.gov this compound has demonstrated the ability to robustly ameliorate these ketamine-induced working memory deficits. researchgate.netnih.gov This effect was observed without altering other behavioral effects of acute ketamine administration that are considered related to positive and negative symptoms. researchgate.netnih.gov These findings support the potential of AMPA receptor potentiators as a possible adjunctive treatment for cognitive impairment associated with schizophrenia (CIAS). researchgate.netnih.gov

Modulation of Subiculum-Medial Prefrontal Cortex (PFC) Dysfunction

This compound has also been evaluated in rat models involving MK-801-induced subiculum-medial prefrontal cortex (PFC) dysfunction, another model used to study cognitive impairments. researchgate.net While the search results mention this model in the context of this compound evaluation, detailed findings regarding the modulation of this specific circuit dysfunction by this compound were not extensively provided in the snippets. However, the study suggests that effects deemed pro-cognitive, either electrophysiologically or behaviorally, occur at essentially equivalent unbound brain compound concentrations across multiple species. psu.edu

Social Behavior Deficits

Deficits in social behavior are a core feature of several neurodevelopmental disorders, including Autism Spectrum Disorder (ASD). frontiersin.orgnih.goviqsec2.orgbiorxiv.orgnih.govnih.govnih.gov this compound has shown promise in rescuing these deficits in genetic mouse models. frontiersin.orgnih.goviqsec2.orgbiorxiv.orgnih.gov

Rescue of Social Novelty Deficits in Genetic Mouse Models (e.g., Eef2 heterozygous mice, A350V Iqsec2 mutation)

This compound has been shown to rescue specific social behavior deficits in genetic mouse models. In mice carrying the A350V mutation in the Iqsec2 gene, which is associated with neurodevelopmental disorders in humans, specific deficits in sex preference and emotional state preference behaviors were observed. nih.goviqsec2.orgbiorxiv.orgnih.govnih.gov A single administration of this compound was able to rescue these social discrimination deficits, although it did not affect impaired vocalization. nih.goviqsec2.orgbiorxiv.orgnih.gov This suggests that enhancing AMPAR-mediated synaptic transmission may rescue social behavior deficits associated with the A350V Iqsec2 mutation. nih.goviqsec2.orgbiorxiv.orgnih.gov

In Eef2 heterozygous (HET) mice, which exhibit reduced eEF2 and protein synthesis primarily in excitatory neurons of the prefrontal cortex, deficits in social novelty preference were observed. patsnap.comembopress.orgnih.govresearcher.liferesearchgate.net These mice also showed reduced spine density, excitability, and AMPAR-mediated synaptic transmission in pyramidal neurons of the medial prefrontal cortex (mPFC). patsnap.comembopress.orgnih.govresearcher.liferesearchgate.net Local infusion of this compound into the mPFC corrected the social novelty deficit in Eef2 HET mice. patsnap.comembopress.orgnih.govresearcher.liferesearchgate.net This highlights a role for eEF2 in promoting prefrontal AMPAR-mediated synaptic transmission underlying social novelty behavior and the potential of this compound to address this deficit. patsnap.comembopress.orgnih.govresearcher.liferesearchgate.net

Effects on AMPAR-Mediated Synaptic Transmission in Medial Prefrontal Cortex (mPFC)

Research indicates that this compound influences AMPAR-mediated synaptic transmission, particularly in the medial prefrontal cortex (mPFC). In Eef2 HET mice, reduced AMPAR-mediated synaptic transmission was observed in mPFC pyramidal neurons. patsnap.comembopress.orgnih.govresearcher.liferesearchgate.net The ability of this compound to correct social novelty deficits in these mice, even with local infusion into the mPFC, suggests that its effects on social behavior are mediated, at least in part, through enhancing AMPAR activity in this brain region. patsnap.comembopress.orgnih.govresearcher.liferesearchgate.net Similarly, in the A350V Iqsec2 mouse model, the rescue of social deficits by this compound is attributed to enhancing AMPAR-mediated synaptic transmission, which was found to be downregulated in these mice. nih.goviqsec2.orgbiorxiv.orgnih.gov

Neurodevelopmental and Neurodegenerative Disorders

Beyond specific cognitive and social deficits, preclinical studies suggest a broader potential for AMPA receptor positive allosteric modulators like this compound in neurodevelopmental and neurodegenerative disorders where excitatory transmission may be compromised. nih.govresearchgate.netdntb.gov.uatandfonline.com While the provided outline specifically mentions these categories, the detailed search results primarily focused on the specific cognitive and social behavior models discussed above. However, some results indicate that AMPAkines, as a class, have shown efficacy in preclinical models of several neurodegenerative and neurodevelopmental disorders, including Parkinson's, Huntington's, Angelman, and Rett Syndrome. tandfonline.com More recent research is exploring the potential of this compound in models of Multiple Sclerosis, a neuroinflammatory and neurodegenerative disease, suggesting potential benefits in mitigating clinical disability and demyelination. nih.gov This indicates an ongoing investigation into the therapeutic utility of this compound in a wider range of conditions affecting the nervous system.

Potential in Alzheimer's Disease Models (Ampakine Class)

Ampakines, as a class, have demonstrated efficacy in preclinical models of neurological diseases, including Alzheimer's disease, where excitatory synaptic transmission is often impaired mdpi.comtandfonline.com. Alzheimer's disease is a neurodegenerative disorder characterized by cognitive decline, and AMPAR dysfunction is implicated in its pathophysiology nih.gov. While direct preclinical efficacy studies of this compound specifically in Alzheimer's disease models were not extensively detailed in the provided search results, the compound's classification as an AMPAR PAM and the known effects of ampakines in improving cognitive function in animal models suggest a potential area of investigation ncats.iosemanticscholar.org. Research into Alzheimer's disease models often focuses on addressing amyloid-beta plaques and tau pathology, as well as synaptic dysfunction nih.govnih.gov.

Potential in Parkinson's Disease Models (Ampakine Class)

Similar to Alzheimer's disease, Parkinson's disease is a neurodegenerative condition where AMPAR modulation could hold therapeutic potential tandfonline.comresearchgate.net. Animal models of Parkinson's disease are widely used to study the disease's pathogenesis and evaluate potential treatments researchgate.netnih.gov. Ampakines have shown efficacy in some preclinical models of neurodegenerative disorders, including Parkinson's tandfonline.comdntb.gov.ua. While specific data on this compound in Parkinson's models were not prominently featured, the broader class of ampakines is being explored for their potential in such conditions, often focusing on motor and cognitive deficits tandfonline.comnih.gov.

Potential in Rett Syndrome Models (Ampakine Class)

Rett Syndrome is a neurodevelopmental disorder primarily caused by mutations in the MECP2 gene, leading to significant neurological impairments nih.govmdpi.com. Experimental models based on Mecp2 dysfunction in mice are used to study the disorder and test potential therapies nih.govnih.gov. Ampakines have been investigated for their potential in neurodevelopmental disorders like Rett Syndrome tandfonline.com. These studies often aim to address synaptic dysfunction and improve neurological function in affected models nih.govrettsyndrome.org. While the search results did not provide specific data on this compound in Rett Syndrome models, the general efficacy of ampakines in this class of disorders suggests it could be a relevant area for preclinical research tandfonline.com.

Potential in Huntington's Disease Models (Ampakine Class)

Huntington's disease is a hereditary neurodegenerative disorder characterized by motor and cognitive deficits mdsabstracts.orgnih.gov. Animal models, such as transgenic mouse models, are used to study the disease progression and evaluate therapeutic candidates criver.compracticalneurology.com. Ampakines have shown promise in preclinical models of Huntington's disease tandfonline.com. Research in this area often investigates the ability of compounds to ameliorate behavioral deficits and address neuropathology nih.govpracticalneurology.com. While direct preclinical efficacy data for this compound in Huntington's disease models were not a primary focus of the search results, the known effects of ampakines in improving motor and cognitive function in relevant animal models highlight a potential application tandfonline.comnih.gov.

Potential in Angelman Syndrome Models (Ampakine Class)

Angelman Syndrome is a neurodevelopmental disorder caused by mutations affecting the UBE3A gene, resulting in intellectual disability, motor coordination issues, and behavioral abnormalities nih.govangelmansyndromenews.com. Mouse models with Ube3a dysfunction are utilized to study the disorder and test potential treatments aimed at restoring UBE3A function or addressing downstream effects nih.govangelmansyndromenews.comcyagen.com. Ampakines have been explored for their potential in neurodevelopmental disorders like Angelman Syndrome tandfonline.com. Studies in Angelman Syndrome models often focus on improving behavioral phenotypes and addressing synaptic deficits nih.gov. While specific preclinical efficacy data for this compound in Angelman Syndrome models were not found in the provided results, the broader class of ampakines represents a potential therapeutic avenue for this disorder tandfonline.com.

Psychiatric Disorders

AMPARs are also implicated in the pathophysiology of various psychiatric disorders, making them targets for therapeutic intervention cardiff.ac.uk. Preclinical studies in animal models are commonly used to assess the potential antidepressant and anxiolytic effects of novel compounds herbmedpharmacol.com.

Antidepressant-Like Effects in Animal Models

This compound has demonstrated antidepressant-like effects in animal models researchgate.net. Studies using models such as chronic unpredictable mild stress (CUMS) in mice have shown that this compound can produce antidepressant-like effects researchgate.net. The CUMS model is a widely used method to induce depressive-like behaviors in animals, simulating aspects of human depression herbmedpharmacol.comherbmedpharmacol.com.

One study indicated that the antidepressant effect of this compound was dose-dependent researchgate.net. Co-treatment with this compound at a lower dose (0.5 mg/kg) and a glycogen (B147801) synthase kinase 3β inhibitor (SB216763 at 10 mg/kg) led to antidepressant effects comparable to those observed with a higher dose of this compound alone (2 mg/kg) researchgate.net. This suggests potential synergistic effects with other compounds targeting pathways involved in depression researchgate.net.

Animal models used to assess antidepressant efficacy include behavioral tests such as the forced swim test (FST) and tail suspension test (TST), which measure immobility as an indicator of depressive-like despair herbmedpharmacol.com. While the specific behavioral tests used for this compound were not detailed in all search results, the reported antidepressant-like effects indicate positive outcomes in such preclinical assessments researchgate.net.

The observed antidepressant-like effects of this compound in animal models are consistent with the broader understanding of glutamatergic dysfunction in depression and the potential of AMPAR modulation as a therapeutic strategy cardiff.ac.ukresearchgate.net.

Here is a summary of preclinical findings for this compound in animal models based on the provided information:

| Disease/Condition | Model Used | Observed Effect | Relevant Mechanism (if specified) |

| Cognitive Dysfunction | Rat electrophysiological, NHP behavioral | Prevention of ketamine-induced impairments | AMPAR potentiation |

| Antidepressant-Like Effects | CUMS-exposed mice | Antidepressant-like effects (dose-dependent) | AMPAR modulation |

| CUMS-exposed mice (co-treatment with SB216763) | Antidepressant-like effects (synergistic) | AMPAR modulation, GSK3β inhibition |

Glycogen Synthase Kinase 3β (GSK3β) Pathway Modulation

Research suggests a link between this compound and the glycogen synthase kinase 3β (GSK3β) pathway, particularly in the context of depression models. Studies have indicated that dysfunction of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, regulated by GSK3β, may be a key mechanism in depression. researchgate.netnih.gov GSK3β is a multifunctional protein kinase involved in numerous cellular activities and is thought to be constitutively activated. researchgate.net Its activity is regulated by phosphorylation, with phosphorylation at Ser9 leading to inactivation. researchgate.netnih.gov

In chronic social defeat stress mouse models exhibiting depressive-like behaviors, decreased levels of phosphorylated GSK3β and GluA1, an AMPA receptor subunit, were observed in the prefrontal cortex. nih.govpatsnap.comresearchgate.net While a GSK3β point mutation (p.S9A) downregulated GluA1 and induced depressive-like behaviors, this compound (2 mg/kg) alone did not reverse these molecular changes. researchgate.netnih.govpatsnap.comresearchgate.net However, the antidepressant effect of this compound was found to be dose-dependent. researchgate.netnih.govpatsnap.comresearchgate.net

Synergistic Effects with GSK3β Inhibitors (e.g., SB216763)

Investigations have explored the potential for synergistic effects between this compound and GSK3β inhibitors. A study examining the co-treatment of this compound and the GSK3β inhibitor SB216763 in a mouse model of depression found that a lower dose of this compound (0.5 mg/kg) combined with SB216763 (10 mg/kg) produced antidepressant effects comparable to those of a higher dose of this compound (2 mg/kg) alone. researchgate.netnih.govpatsnap.comresearchgate.net Neither the lower dose of this compound nor SB216763 alone at certain doses (5 and 10 mg/kg) evoked an antidepressant effect. researchgate.netnih.govpatsnap.comresearchgate.net These findings suggest that the combination of a lower dose of this compound with SB216763 holds potential as a novel synergistic treatment strategy for depression, possibly by addressing GSK3β-induced AMPA receptor dysfunction in the prefrontal cortex. researchgate.netnih.govpatsnap.comresearchgate.net

The following table summarizes the findings regarding the antidepressant effects of this compound and SB216763 in mice:

| Treatment Combination | This compound Dose (mg/kg) | SB216763 Dose (mg/kg) | Antidepressant Effect |

|---|---|---|---|

| This compound alone | 0.5 | - | No |

| This compound alone | 2.0 | - | Yes |

| SB216763 alone | - | 5 | No |

| SB216763 alone | - | 10 | No |

| This compound + SB216763 | 0.5 | 10 | Yes (similar to 2 mg/kg this compound) |

Pharmacological and Toxicological Considerations of Pf 4778574

Unbound Brain Compound Concentration-Normalized Interspecies Exposure-Response Relationship

Evaluating the unbound brain compound concentration (Cb,u) is considered crucial for understanding the relationship between exposure and pharmacological responses in the central nervous system. researchgate.netnih.govplos.org Studies on this compound have aimed to establish a Cb,u-normalized interspecies exposure-response relationship. researchgate.netnih.gov This approach allows for the comparison of drug effects across different species based on the concentration of the unbound drug at the site of action in the brain. researchgate.netnih.gov The unbound fraction of this compound in plasma (fu,p) and brain homogenate (fu,b) has been determined in various species, including mice, rats, dogs, and cynomolgus monkeys, using equilibrium dialysis. psu.edu Pharmacokinetic studies in Sprague-Dawley rats have provided data on Cmax values in plasma, cerebrospinal fluid (CSF), and brain, along with half-lives. portico.org The unbound brain concentrations mediating physiological effects of this compound have shown consistency across species. researchgate.net

Safety Profile and Therapeutic Index Assessment

The safety profile and therapeutic index (TI) of AMPAR potentiators like this compound are critical considerations due to the potential for excitotoxicity upon overstimulation of AMPA receptors. researchgate.netnih.gov The amplitude of adverse events caused by AMPAR potentiators generally progresses with increasing exposure. cardiff.ac.uk Acute safety studies with this compound have assessed cerebellum-based AMPAR activation, motor coordination disruptions, and convulsions in multiple species. researchgate.netnih.govpsu.edu The empirically derived exposure-response continuum for this compound has been used to define a single-dose-based TI. researchgate.netnih.gov

Cerebellum-Based AMPAR Activation and Motor Coordination Disruptions

This compound has been shown to dose-dependently increase cGMP levels in the mouse cerebellum, an effect linked to AMPAR potentiation. researchgate.netpsu.eduresearchgate.net This cerebellar AMPAR activation is associated with motor coordination disruptions. researchgate.netnih.govpsu.edu In mice, this compound caused motor deficits in an accelerating rotarod test at a mean Cb,u approximately 3-fold higher than the minimal cGMP-elevating Cb,u. researchgate.net Motor coordination disruptions have also been assessed in dogs and nonhuman primates. researchgate.netnih.gov

Convulsion Threshold and Excitotoxicity Risk

Convulsions are a typical adverse effect associated with AMPAR PAMs, including this compound. nih.gov Over-activation of AMPA receptors can lead to excessive calcium influx, triggering intracellular processes that may result in neuronal death, a phenomenon known as excitotoxicity. nih.gov High impact AMPAkines, unlike low impact ones, have been shown to produce excitotoxic cell death in neuronal cells and convulsions in animals. researchgate.net this compound has undergone convulsion dose-response studies in mice, rats, and dogs. psu.edu Mice and rats exhibited similar convulsion thresholds based on Cb,u, which were conserved in dogs. psu.edu These convulsions were not preceded by observable tremors in rodents and were not self-limiting. psu.edu The convulsive exposure threshold in Sprague-Dawley rats was defined by a Cb,u of 11.2 ± 1.6 nM. researchgate.net Harmful effects at higher doses might result from sub-seizure threshold overstimulation of AMPA receptors, potentially leading to a mild form of excitotoxicity. nih.gov

Advanced Methodologies in Pf 4778574 Research

In Vitro Assays

In vitro assays are crucial for understanding the direct effects of PF-4778574 on cells and molecular targets outside of a living organism. These methods allow for controlled experiments to investigate binding affinity, functional modulation of receptors, and effects on specific cell types.

Electrophysiological Recordings (e.g., Whole-Cell Patch-Clamp)

Electrophysiological recordings, such as whole-cell patch-clamp, are fundamental techniques used to measure the electrical activity of cells, particularly neurons. This method involves using a micropipette to form a tight seal with the cell membrane, allowing researchers to record the flow of ions across the membrane and assess changes in membrane potential or current uk.commoleculardevices.com. Whole-cell patch-clamp provides access to the entire cell's electrical activity, enabling the study of summed currents through various ion channels moleculardevices.com. This technique is valuable for characterizing the effects of compounds like this compound on the function of AMPA receptors, which are ion channels. By controlling the voltage across the membrane (voltage clamp) or the current (current clamp), researchers can gain detailed information about how this compound modulates AMPA receptor activity uk.commoleculardevices.com. Studies utilizing patch-clamp have demonstrated that positive allosteric modulators (PAMs) like this compound enhance glutamate-induced sodium influx upon binding to AMPA receptors, leading to prolonged depolarization researchgate.net. This prolonged depolarization can subsequently increase the activation of voltage-gated calcium channels, triggering calcium signaling and downstream secondary messenger pathways researchgate.net.

Cell-Based Functional Assays (e.g., Mouse Embryonic Stem Cell-Derived Neurons, Primary Rat Cortical Neurons, Recombinant Cell Lines)

Cell-based functional assays are used to evaluate the biological effects of this compound in a cellular context. These assays can utilize various cell types, including primary neurons, neuronal cell lines, or genetically modified cells expressing specific receptors. Mouse embryonic stem cell-derived neurons and primary rat cortical neurons are valuable models as they represent relevant neuronal populations moleculardevices.comresearchgate.netfrontiersin.org. Recombinant cell lines, where specific receptors like AMPA receptors are expressed, can also be used to study the compound's direct interaction with the target receptor in isolation nih.gov. These assays can measure various functional outcomes, such as changes in intracellular calcium levels, neurotransmitter release, or cell viability researchgate.netsartorius.com. For instance, the proposed mode of action for this compound suggests that its modulation of AMPA receptors promotes the activation of oligodendrocyte precursor cells (OPCs), which is crucial for remyelination researchgate.net. Cell-based assays could be used to directly assess the effect of this compound on OPC proliferation, differentiation, and myelin production. Studies have shown that this compound effectively increased the oligodendrocyte population in the cuprizone (B1210641) model, suggesting a pro-remyelinating effect bioworld.comnih.gov. Cell-based assays could help elucidate the direct cellular mechanisms underlying this observation.

In Vivo Animal Models

In vivo animal models are essential for evaluating the effects of this compound in a complex biological system and assessing its potential therapeutic efficacy in a disease setting.

Experimental Autoimmune Encephalomyelitis (EAE) Model (MOG35-55 induced)

The Experimental Autoimmune Encephalomyelitis (EAE) model, particularly when induced by myelin oligodendrocyte glycoprotein (B1211001) fragment 35-55 (MOG35-55), is a widely used animal model for studying multiple sclerosis bioworld.comnih.govgregory-ms.comcriver.com. This model mimics key pathological features of MS, including inflammation, demyelination, and neurological deficits bioworld.comnih.govgregory-ms.com. The MOG35-55 induced EAE model in C57BL/6J mice is commonly employed to assess potential therapies for MS nih.govgregory-ms.comimmunologyresearchjournal.com. Immunization with MOG35-55 emulsified in complete Freund's adjuvant and augmented with pertussis toxin induces an autoimmune response targeting myelin nih.gov. This leads to the development of neurological symptoms that can be monitored and scored nih.govfrontiersin.org. The MOG35-55 model is particularly suitable for evaluating agents that modulate T cell-mediated responses, which are central to its pathogenesis immunologyresearchjournal.com.

Research using the MOG35-55 EAE model has shown that administration of this compound can reduce clinical severity and decrease the extent of demyelination bioworld.comnih.gov. Prophylactic administration of this compound has demonstrated notable improvement in clinical EAE indices and a reduction in neuronal loss nih.govgregory-ms.com. While this compound did not appear to diminish microglial activity in the optic nerve and spinal cord, it did reduce demyelinated areas in the optic nerves and corpus callosum bioworld.comnih.govgregory-ms.com. Studies have compared the effects of this compound with immunomodulatory agents like fingolimod (B1672674) in this model bioworld.comnih.govgregory-ms.com. Both this compound and fingolimod significantly enhanced clinical EAE scores and decreased demyelination, although their combination did not yield additive benefits nih.govgregory-ms.com.

Clinical Scoring and Behavioral Assessments

Clinical scoring and behavioral assessments are critical components of in vivo EAE studies to quantify the severity of neurological deficits and monitor disease progression bioworld.comnih.govcriver.comfrontiersin.org. A widely accepted method involves a five-point scale to score clinical indications, ranging from no clinical signs to severe paresis or moribund state frontiersin.org. Researchers often perform daily evaluations and assign scores based on observed symptoms nih.gov. While a standard five-point scale is common, variations in scoring definitions and the use of in-between scores exist nih.gov. More detailed scoring systems that independently evaluate multiple items have also been developed to provide a more comprehensive assessment nih.gov.

In studies with this compound in the MOG35-55 EAE model, clinical scoring has been used to assess the severity of clinical manifestations nih.gov. Prophylactic administration of this compound at doses such as 0.1 mg/kg has shown a significant positive impact on clinical EAE scores compared to untreated EAE mice nih.gov. Behavioral assessments, in addition to clinical scoring, can include tests for motor function, gait analysis, optical coherence tomography (OCT) for assessing retinal degeneration, and optomotor response (OMR) for evaluating visual function nih.govgregory-ms.comcriver.com. These assessments provide a multifaceted approach to evaluating the effects of this compound on different aspects of EAE pathology and related functional impairments nih.govgregory-ms.com.

Data from clinical scoring in EAE models treated with this compound illustrate its potential to mitigate disease severity. For example, prophylactic administration of 0.1 mg/kg this compound significantly improved clinical EAE scores compared to the vehicle group nih.gov.

Table 1: Effect of Prophylactic this compound (0.1 mg/kg) on Clinical EAE Scores

| Treatment Group | Mean Difference in Clinical Score (vs. MOG+vehicle) | Statistical Significance |

| This compound (0.1 mg/kg) | 0.5487 | p < 0.05 |

| This compound (0.8 mg/kg) | 0.3303 | not significant |

These findings, derived from rigorous in vitro and in vivo methodologies, contribute to the understanding of this compound as a potential therapeutic agent for neuroinflammatory and demyelinating conditions by highlighting its effects on AMPA receptor modulation, remyelination processes, and clinical disease severity in a relevant animal model.

Optical Coherence Tomography (OCT) and Optomotor Response (OMR) for Visual Function

Optical Coherence Tomography (OCT) and Optomotor Response (OMR) are established in vivo techniques used to evaluate visual function and structural integrity, particularly in the context of optic neuritis, which serves as a model for acute inflammatory relapses in conditions like Multiple Sclerosis (MS). frontiersin.orgnih.govneurology.org OCT allows for the assessment of retinal layers, providing insights into neurodegeneration, such as the thinning of the retinal nerve fiber layer and retinal ganglion cell loss. neurology.org OMR measures visual acuity in rodents by assessing their innate reflex to track moving stimuli. neurology.orgnih.gov These methods are considered reliable for evaluating visual acuity and contrast sensitivity. nih.gov

In studies involving this compound, OCT and OMR have been incorporated into comprehensive approaches to examine its effects in experimental autoimmune encephalomyelitis (EAE) models, which mimic MS and optic neuritis phenotypes. frontiersin.orgnih.govbioworld.comnlk.czresearchgate.net These visual system readouts have been used to confirm reductions in clinical severity observed with this compound administration. bioworld.com Prophylactic administration of this compound in the MOG35-55 induced EAE model showed notable improvement in clinical EAE indices, which was confirmed by OCT measurements. nih.govnlk.cz

Histological Assessments (e.g., Demyelination, Neuronal Loss, Oligodendrocyte Populations)

Histological assessments are crucial for evaluating the cellular and structural changes in tissue following experimental interventions. These assessments commonly include the evaluation of demyelination, neuronal loss, and the populations of oligodendrocytes, the myelin-forming cells in the central nervous system. frontiersin.orgnih.govoatext.com In the context of neuroinflammatory and demyelinating conditions like MS, high extracellular glutamate (B1630785) levels can lead to damage of axons, myelin, and oligodendrocytes. bioworld.com

Research utilizing this compound has employed histological examinations to assess its impact on these pathological markers in experimental models. In the MOG35-55 induced EAE model, prophylactic administration of this compound reduced demyelinated areas in optic nerves and the corpus callosum. nih.govbioworld.comnlk.cz While it did not diminish microglial activity in the optic nerve or spinal cord, data suggested a protective effect in the white matter with prophylactic administration, indicated by reduced spinal cord demyelination. bioworld.com Furthermore, prophylactic this compound administration showed a reduction in neuronal loss in the EAE model. nih.govnlk.cz

In the cuprizone-induced demyelination model, histological assessments have provided insights into the pro-remyelinating potential of this compound. frontiersin.orgnih.govbioworld.comresearchgate.net Preliminary data from this model, obtained through PDGFRα staining, revealed that this compound effectively increased the oligodendrocyte population. bioworld.com BCAS1 marker measurements further confirmed increased remyelination in the corpus callosum. bioworld.com this compound treatment led to a significant increase in PDGFRα-positive cells, indicating an enhanced presence of oligodendrocyte precursor cells (OPCs). nih.gov BCAS1 staining revealed a significant rise in late-stage oligodendrocyte lineage cells involved in active myelination processes in the this compound-treated group. nih.gov

Pharmacologically Induced N-methyl-D-aspartate Receptor Hypofunction Models

Pharmacologically induced N-methyl-D-aspartate receptor (NMDAR) hypofunction models are utilized to mimic aspects of neurological conditions characterized by glutamatergic dysregulation, such as schizophrenia. psu.eduresearchgate.netresearchgate.netresearchgate.netnih.gov These models employ NMDAR antagonists to induce cognitive deficits and other symptoms observed in these disorders.

MK-801-Induced Subiculum-Medial Prefrontal Cortex Dysfunction (Rats)

The MK-801-induced subiculum-medial prefrontal cortex (mPFC) dysfunction model in rats is one such pharmacologically induced NMDAR hypofunction model used to explore glutamatergic dysregulation related to working memory impairment. psu.eduresearchgate.netresearchgate.net MK-801 (dizocilpine) is a non-competitive antagonist of the NMDA receptor. researchgate.netguidetopharmacology.orgwikidoc.org In this model, this compound has been evaluated for its ability to overcome the disruptive effects of MK-801 on cortical electroencephalogram (EEG) and paired-pulse facilitation (PPF). psu.edu Studies have shown that this compound can reverse the effects of MK-801 in this model, although the reversal may occur in an all-or-none manner with variable threshold doses between animals. researchgate.net

Ketamine-Mediated Spatial Working Memory Impairment (Nonhuman Primates)

Ketamine, another NMDAR antagonist, is used to induce spatial working memory impairments in nonhuman primates, providing a translational model for cognitive impairment associated with schizophrenia. researchgate.netresearchgate.netlongecity.orgnih.govbiorxiv.org Low doses of ketamine can produce short-lasting symptoms and cognitive deficits resembling those in schizophrenia. biorxiv.org This model involves acutely disrupting glutamatergic synaptic transmission to create working memory deficits. nih.gov

This compound has been evaluated in this nonhuman primate model to quantify its effects on ketamine-induced spatial working memory impairments. researchgate.netresearchgate.netnih.gov Studies have demonstrated that this compound can robustly ameliorate ketamine-induced working memory impairments without altering behavioral effects considered related to positive- and negative-like symptoms. researchgate.netnih.gov These findings support the potential of AMPA receptor potentiators like this compound as adjunctive treatments for cognitive impairment associated with schizophrenia. researchgate.netnih.gov

Cuprizone-Induced Toxic Demyelination Model

The cuprizone model is a well-established toxic demyelination model used in mice to study demyelination and remyelination processes relevant to diseases like Multiple Sclerosis. researchgate.netctdbase.orgnih.gov In this model, feeding mice with the copper chelator cuprizone leads to oligodendrocyte death and subsequent reversible demyelination. nih.gov Spontaneous remyelination can occur after the withdrawal of cuprizone. nih.gov

This compound has been investigated in the cuprizone model to assess its impact on demyelination and its potential to promote remyelination. frontiersin.orgnih.govbioworld.comresearchgate.netresearchgate.net Results from these studies suggest that this compound may enhance remyelination after toxic demyelination. nih.gov This is indicated by increased numbers of oligodendrocyte progenitor cells (OPCs) and increased myelin content within the corpus callosum, as shown by staining for markers such as PDGFRα, MOG, and BCAS1. nih.govbioworld.com While some myelin markers showed positive trends for remyelinating effects, they did not always reach statistical significance in short-term experiments, highlighting the importance of the timing of de- and remyelination in this model. nih.gov

Genetic Models of Social Behavior Deficits (e.g., Eef2 HET mice, A350V Iqsec2 mice)

Genetic animal models are utilized to investigate the role of specific genes in neurological disorders and to evaluate potential therapeutic interventions for associated behavioral deficits. This compound has been studied in genetic models exhibiting social behavior deficits, such as Eef2 heterozygous (HET) mice and A350V Iqsec2 mice. researchgate.netembopress.orgnih.govmdpi.com

Eef2 HET mice show a reduction in eukaryotic elongation factor 2 (eEF2) and protein synthesis, primarily in excitatory neurons of the prefrontal cortex. embopress.org These mice exhibit defective social behavior, along with lower spine density, reduced excitability, and impaired AMPAR-mediated synaptic transmission in mPFC pyramidal neurons. embopress.org Local infusion of this compound into the mPFC of Eef2 HET mice has been shown to correct the social novelty deficit, suggesting that pharmacological activation of AMPARs can rescue these behavioral impairments. embopress.org

A350V Iqsec2 mice carry a mutation in the Iqsec2 gene that is associated with neurodevelopmental disorders in humans, including intellectual disability and autism spectrum disorder. nih.govmdpi.combiorxiv.org These mice exhibit specific deficits in social behaviors, such as sex preference and emotional state preference. nih.govbiorxiv.org They also show a deficit in surface expression of the GluA2 AMPAR subunit and reduced glutamatergic synaptic activity. nih.gov A single administration of this compound was found to rescue the social discrimination deficits in A350V mice, indicating that enhancing AMPAR activity can alleviate these behavioral impairments. nih.govbiorxiv.org

Data Summary Table:

| Model Type | Animal Species | Key Features Modeled | This compound Effect | Relevant Section |

| EAE Model (MOG35-55 induced) | C57BL/6J mice | MS, Optic Neuritis, Inflammation, Demyelination, Neuronal Loss | Improved clinical indices, reduced demyelination (optic nerve, corpus callosum), reduced neuronal loss. nih.govbioworld.comnlk.cz | 5.2.1.2, 5.2.1.3 |

| MK-801-Induced Dysfunction | Rats | NMDAR Hypofunction, Working Memory Impairment | Overcame disruptive effects of MK-801 on cortical EEG and PPF. psu.edu | 5.2.2.1 |

| Ketamine-Mediated Impairment | Nonhuman Primates | NMDAR Hypofunction, Spatial Working Memory Impairment | Ameliorated ketamine-induced working memory impairments. researchgate.netnih.gov | 5.2.2.2 |

| Cuprizone-Induced Demyelination | Mice | Toxic Demyelination, Remyelination | Increased oligodendrocyte precursor and mature myelin-forming cells, suggesting pro-remyelinating effect. nih.govbioworld.com | 5.2.3 |

| Genetic Model (Eef2 HET) | Mice | Social Behavior Deficits, Reduced AMPAR Transmission | Corrected social novelty deficit. embopress.org | 5.2.4 |

| Genetic Model (A350V Iqsec2) | Mice | Social Behavior Deficits, Reduced AMPAR Expression | Rescued social discrimination deficits. nih.govbiorxiv.org | 5.2.4 |

Short-term and Long-term Behavioral Effects

Studies have investigated both the immediate and sustained behavioral effects of this compound, particularly in rodent models. This compound has been shown to rapidly alleviate chronic unpredictable stress-induced depression-like behaviors in a concentration-dependent manner in mice. nih.gov Beyond rapid effects, research has also explored longer-lasting behavioral changes. In studies examining social behaviors in mouse models, benefits from this compound treatment on sex preference and emotional state preference behaviors were observed not immediately (1-2 days post administration) but rather 7-11 days following administration. iqsec2.orgresearchgate.net This suggests that while some effects may be rapid, others might manifest with a delayed onset and potentially be long-lasting. iqsec2.org

Assessment of Motor Coordination (e.g., Rotarod Test)

Motor coordination is a key aspect evaluated in behavioral studies, often utilizing tests like the rotarod. The accelerating rotarod test is a common method to assess motor function and coordination in rodents by measuring the time an animal remains on a rotating rod. parkinsonsroadmap.orgimrpress.comscantox.comconductscience.com Studies evaluating this compound have employed this test to assess its potential impact on motor function. This compound induced statistically significant motor deficits in C57BL/6J mice undergoing an accelerating rotarod test 0.5 hours after administration. researchgate.net This indicates that, while showing potential therapeutic effects on certain behaviors, this compound can also influence motor coordination.

Bioanalytical Techniques

Quantitative analysis of this compound in biological samples and the assessment of its binding properties are essential for understanding its pharmacokinetics and pharmacodynamics.

Quantitative Analysis in Biological Matrices (Plasma, CSF, Brain Tissue) using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of compounds in complex biological matrices due to its high sensitivity and specificity. mdpi.comnih.gov The quantification of this compound in plasma, cerebrospinal fluid (CSF), and brain tissue samples from various species, including rodents, dogs, and nonhuman primates, has been achieved using published LC-MS/MS methodologies. psu.edu Methodologies for quantifying compounds in plasma and CSF using LC-MS/MS often involve sample preparation techniques such as protein precipitation. nih.gov Surrogate matrices, like artificial CSF or diluted plasma, can be used during method development and validation to mimic the composition of real biological fluids and limit the consumption of scarce samples. d-nb.infonih.gov

Plasma and Brain Homogenate Nonspecific Binding

Understanding the binding of this compound to plasma proteins and brain tissue is critical as it affects the free, unbound concentration of the compound available to exert pharmacological effects. nih.gov Studies on this compound have included the evaluation of plasma and brain homogenate nonspecific binding. psu.eduresearchgate.net Equilibrium dialysis is a commonly accepted method for assessing protein and tissue binding. evotec.com The composition of brain tissue is significantly different from plasma, with higher lipid content, which influences binding characteristics. evotec.com The unbound fraction in plasma is not a direct surrogate for unbound brain concentrations. evotec.com Evaluating the unbound fractions in both plasma and brain homogenate provides insights into the extent of brain disposition and the ability of a compound to cross the blood-brain barrier. nih.govnih.gov

Pharmacokinetic Calculations (Non-Compartmental Analyses)

Non-compartmental analysis (NCA) is a standard and efficient method for calculating pharmacokinetic parameters from measured drug concentration-time data without assuming a specific compartmental model. allucent.comquantics.co.ukmathworks.comnih.govdjnavarro.net For this compound, pharmacokinetic parameters have been calculated using non-compartmental analyses. psu.edu NCA is particularly useful in early-stage drug development and for characterizing pharmacokinetics within a single study. allucent.comquantics.co.uk Parameters typically calculated using NCA include the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), terminal half-life (t1/2), clearance (CL), and mean residence time (MRT). quantics.co.ukmathworks.comnih.govnih.gov This approach relies directly on the observed data, often using methods like the trapezoidal rule to estimate AUC. quantics.co.uknih.gov

Translational Research and Future Directions for Pf 4778574

Bridging Preclinical Findings to Clinical Relevance

Preclinical investigations have demonstrated the potential of PF-4778574 in addressing deficits in animal models of neurological and psychiatric disorders. For instance, it has shown efficacy in rescuing specific impairments in social behavior in mouse models nih.goviqsec2.org. This compound has also been evaluated for its ability to prevent ketamine-induced working memory impairments in animal models tocris.comsigmaaldrich.com. More recently, research has focused on the potential of this compound in experimental models of multiple sclerosis (MS), indicating its promise in mitigating clinical disability and promoting remyelination nih.govbioworld.comgregory-ms.com. These findings suggest that AMPA-PAMs, including this compound, could represent therapeutic strategies extending beyond traditional immunosuppression in MS and other neuroinflammatory and neurodegenerative diseases nih.govbioworld.com. The preclinical profile of this compound, suggesting it is well-tolerated and safe in these studies, supports its consideration for further investigation in clinical settings nih.gov.

Challenges in Therapeutic Index Translation

A critical challenge in the development of AMPAR PAMs for therapeutic use is achieving an adequate therapeutic index (TI) researchgate.net. Overstimulation of AMPARs can lead to excitotoxicity, motor coordination disruption, and convulsions cardiff.ac.ukresearchgate.net. The propensity of some AMPAkines to induce seizures at or near therapeutic doses has significantly hindered their clinical translation researchgate.nettandfonline.comresearchgate.net. Preclinical studies with this compound have provided an empirically derived single-dose TI of 8-to-16-fold for self-limiting tremor in preclinical species researchgate.net. While this compound exhibits a very short half-life in plasma and brain, typically less than one hour, its downstream effects are delayed nih.goviqsec2.org. This pharmacokinetic profile, where acute exposure is brief but followed by longer-lasting effects, may present challenges in maintaining consistent therapeutic levels for desired acute modulation while managing potential toxicity associated with peak concentrations. General challenges in therapeutic index monitoring include the fact that not all drugs have a well-defined therapeutic index, and monitoring can require specialized equipment and expertise alliedacademies.org.

Potential for Neuroinflammatory and Neurodegenerative Conditions Beyond MS

The therapeutic potential of AMPA-PAMs like this compound is being explored for a wider spectrum of neuroinflammatory and neurodegenerative conditions beyond MS, particularly those involving excitotoxicity and axonal loss nih.govbioworld.com. Neuroinflammatory disorders encompass conditions where the immune system attacks the central nervous system, such as optic neuritis, autoimmune encephalitis, in addition to MS mountsinai.orgaboutkidshealth.canews-medical.net. Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, are characterized by progressive neuronal dysfunction and loss nih.govpracticalneurology.com. AMPAR dysfunction has been implicated in the pathophysiology of various psychiatric and neurological disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, and mood disorders cardiff.ac.uk. This compound has demonstrated antidepressant effects in mouse models, suggesting its relevance for mood disorders nih.govpatsnap.comoup.com. Furthermore, AMPAR potentiation by this compound has been shown to correct social novelty deficits in a mouse model patsnap.com. AMPAR modulators are being considered as potential treatments for psychiatric disorders, neurodevelopmental disorders like Rett Syndrome, and neurodegenerative conditions such as Alzheimer's disease researchgate.net.

Identification of Specific AMPAR Subtype Targets for Optimal Therapeutic Index

Research suggests that selectively targeting specific AMPAR subtypes might be crucial for achieving an optimal therapeutic index cardiff.ac.uk. It is hypothesized that certain AMPAR subtypes may primarily mediate the beneficial pharmacological effects, while others could be responsible for undesired adverse events cardiff.ac.uk. Therefore, selectively modulating the 'positive' subtypes could potentially mitigate side effects cardiff.ac.uk. However, the biological testing of this hypothesis regarding subtype selectivity and its impact on the therapeutic index is currently challenging cardiff.ac.uk. Studies investigating this compound have examined its binding affinity and functional potency in rodent tissues, which contain a native mixture of AMPAR subunits and associated proteins, as well as in recombinant cell lines expressing human GluA2 flip or flop homotetramers researchgate.net. The observation that different concentrations of AMPAR potentiators may be needed to selectively activate distinct CNS regions associated with either procognitive or adverse effects suggests a potential role for localized auxiliary proteins that influence the properties of AMPAR complexes cardiff.ac.uk.

Investigation of Delayed and Long-Lasting Effects

Despite its rapid clearance and short half-life in plasma and brain (less than one hour), this compound and other AMPAR PAMs have been observed to induce delayed downstream effects nih.goviqsec2.org. These effects are thought to be a consequence of AMPAR activation-dependent stimulation of specific genetic programs involving new transcription and protein synthesis nih.gov. Such delayed effects include the stimulation of neurotrophin production, such as brain-derived neurotrophic factor (BDNF), the promotion of neuronal progenitor cell proliferation, long-term potentiation, and dendritic remodeling, which can persist for several days following treatment nih.gov. Notably, behavioral benefits observed in some mouse models treated with this compound were not immediate, appearing 7-11 days post-administration rather than within 1-2 days nih.goviqsec2.org. Further studies are necessary to fully elucidate the mechanisms underlying these delayed and long-lasting effects of this compound nih.goviqsec2.org.

Development of Optimized Administration Protocols

The development of optimized administration protocols is essential to maximize the therapeutic benefits of this compound and similar AMPAR modulators nih.goviqsec2.org. Preclinical studies have utilized specific administration routes, such as subcutaneous injection in mice nih.goviqsec2.org. However, research in some models has been limited to a single administration protocol (dose and route), chosen based on efficacy demonstrated in prior studies for different indications nih.goviqsec2.org. The short pharmacokinetic half-life observed in animal models highlights the importance of considering administration frequency and formulation to maintain therapeutic levels if continuous AMPAR modulation is desired for acute effects nih.goviqsec2.org. Furthermore, the route of administration can influence the toxicity profile of a compound nih.gov. Therefore, future research should focus on systematically exploring different administration routes, dosing regimens, and formulations to determine the most effective and well-tolerated protocols for various indications.

Addressing Potential Adverse Events and Strategies for Mitigation

Translational research into this compound, a positive allosteric modulator (PAM) of AMPA receptors (AMPARs), necessitates a thorough understanding and proactive management of potential adverse events inherent to this class of compounds. A primary concern with AMPAR potentiation is the risk of overstimulation, which can lead to excitotoxicity, motor coordination deficits, and seizures nih.govcardiff.ac.ukresearchgate.netresearchgate.net. Addressing these potential adverse events is critical for the successful translation of this compound into clinical applications.

Preclinical safety studies with this compound in various animal models, including mice, rats, dogs, and nonhuman primates, have been instrumental in characterizing the potential for adverse effects researchgate.netnih.gov. These studies specifically assessed cerebellum-based AMPAR activation, motor coordination, and the propensity for inducing convulsions researchgate.netnih.gov. Findings from these investigations indicate that AMPAR overstimulation by this compound can manifest as motor deficits and tremors at certain exposure levels researchgate.net. Seizures have been identified as a typical adverse effect associated with AMPAR-PAMs, including this compound, particularly at higher doses nih.govcardiff.ac.ukresearchgate.netresearchgate.net. Furthermore, even sub-seizure threshold overstimulation of AMPA receptors could potentially lead to a mild form of excitotoxicity, which might contribute to dose-response relationships where lower doses appear more beneficial than higher ones nih.gov.

A key aspect of addressing potential adverse events in the translational pathway is the determination of the therapeutic index (TI), which defines the margin between efficacious doses and those causing toxicity cardiff.ac.ukresearchgate.netnih.gov. For AMPAR potentiators, establishing a reliable mechanism-based TI and understanding its translatability across species is paramount cardiff.ac.uknih.gov. Research with this compound has involved developing an interspecies exposure-response continuum to correlate unbound brain compound concentrations (Cb,u) with both desired effects and adverse events cardiff.ac.ukresearchgate.netnih.gov. This approach provides valuable data for predicting potential human safety margins.

The empirically derived exposure-response continuum for single doses of this compound has defined a TI of 8- to 16-fold for self-limiting tremor, an adverse event considered readily monitorable in a clinical setting researchgate.netnih.govpsu.edu. The consistency of the Cb,u values that mediate physiological effects, including both efficacy and convulsion, across different species is an important finding from these studies researchgate.netnih.gov.

Strategies for mitigating potential adverse events associated with this compound in translational research and future clinical development include careful dose selection based on preclinical exposure-response data nih.gov. Adjusting the dose to remain below the identified seizure threshold, as demonstrated in some preclinical studies, is a direct approach to avoid this severe adverse effect nih.gov.

Monitoring for early signs of AMPAR overstimulation, such as tremor or subtle changes in motor coordination, is another crucial mitigation strategy researchgate.netnih.govpsu.edu. The identification of self-limiting tremor as a monitorable clinical adverse event suggests that vigilant clinical observation and potentially objective assessments of motor function would be necessary during human studies.

Further research directions for mitigating potential adverse events could explore the hypothesis that selectively targeting specific AMPAR subtypes might allow for the preservation of beneficial effects while minimizing adverse events mediated by other subtypes cardiff.ac.uk. However, achieving such selectivity with current modulators presents a challenge cardiff.ac.uk. The distinction between "high-impact" and "low-impact" AMPAkines, based on their effects on receptor desensitization and association with seizurogenic effects, highlights the potential for developing compounds with improved safety profiles researchgate.netresearchgate.net. While this compound's classification within this framework isn't explicitly stated in all contexts, the focus on its potential for excitotoxicity and seizures places it in the category where these risks are significant concerns, suggesting that future mitigation strategies could involve the development or selection of compounds with a "low-impact" profile.

Preclinical data on the unbound brain concentrations (Cb,u) associated with efficacy and adverse events provide a basis for informing dose selection and safety monitoring in future studies.

| Effect/Adverse Event | Species | Mean Cb,u (nM) (Approximate) | Reference |

| Efficacy | Rat, Nonhuman Primate | 0.38 – 0.72 | researchgate.netpsu.edu |

| Motor Deficits | Mouse | 4.8 | researchgate.net |

| Tremor | Dog, Nonhuman Primate | 11.1 – 15.9 | researchgate.net |

| Convulsion | Mouse, Rat, Dog | 11.2 (Rat) | researchgate.netresearchgate.net |

Note: Cb,u values are approximate and derived from reported data in the cited sources.

Translational research efforts for this compound must continue to prioritize a comprehensive understanding of its safety profile across species and the development of strategies to minimize the risk of adverse events, thereby maximizing its potential therapeutic benefit.

常见问题

Q. What is the primary mechanism of action of PF-4778574 in modulating AMPA receptor activity?

this compound acts as a positive allosteric modulator (PAM) of AMPA receptors, enhancing glutamate-induced currents by stabilizing the receptor in an open conformation. Its EC50 values range from 45 to 919 nM across cell types, reflecting subunit-specific potency variations (e.g., GluA2 flip/flop isoforms) . Methodologically, electrophysiological assays (e.g., whole-cell patch-clamp) in recombinant HEK293 cells or rodent neuronal preparations are critical for quantifying potency and subunit selectivity .

Q. Which preclinical models are most relevant for studying this compound's antidepressant-like effects?

Chronic unpredictable stress (CUS) models in mice are widely used to evaluate rapid antidepressant efficacy. Key endpoints include forced swim test (FST) immobility time and sucrose preference. This compound alleviates depression-like behaviors in CUS mice within hours, requiring concurrent measurement of AMPAR-mediated VGF/BDNF/TrkB/AKT signaling to validate mechanistic pathways . Cortical knockdown models (e.g., VGLUT1-deficient mice) further isolate presynaptic vs. postsynaptic AMPAR contributions .

Q. What are the core signaling pathways activated by this compound in neuronal cells?

this compound induces rapid activation of L-type voltage-dependent Ca²⁺ channels (L-VDCCs), triggering downstream VGF/BDNF/TrkB/AKT signaling. Methodological validation includes:

- Pharmacological inhibition of AMPAR (e.g., NBQX) or L-VDCCs (e.g., verapamil) to block behavioral effects.

- Western blotting or ELISA for BDNF and phospho-AKT quantification in prefrontal cortex tissue .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound's delayed vs. immediate behavioral effects?

Contradictions arise from model-specific pharmacokinetics and downstream transcriptional programs. For example:

- In A350V Iqsec2 mutant mice, social behavior improvements emerge 7–11 days post-administration due to delayed neurotrophin synthesis .

- In CUS models, acute antidepressant effects occur within hours due to direct AMPAR potentiation . Methodological recommendations :

- Conduct time-course studies with multiple endpoints (e.g., immediate electrophysiological readouts vs. delayed protein synthesis markers).

- Compare brain pharmacokinetics (Cb,u) across models using LC-MS/MS to correlate exposure with effect timing .

Q. What experimental designs mitigate interspecies variability in this compound's therapeutic index (TI)?

this compound exhibits a narrow TI (8–16 fold) between efficacy (pro-cognitive effects) and safety risks (tremor, convulsions). Key strategies include:

- Cross-species exposure-response normalization : Measure unbound brain concentrations (Cb,u) in rodents, dogs, and nonhuman primates to define translatable safety margins .

- Functional assays : Use cerebellar brain slices (mouse) to assess AMPAR overactivation risks and rotorod tests for motor coordination deficits .

Q. How should researchers address this compound's short half-life when designing chronic administration studies?

Despite a plasma/brain half-life <1 hour, prolonged effects stem from AMPAR-driven transcriptional changes. Methodological solutions :

- Single-dose protocols with longitudinal behavioral tracking (e.g., 7–14 days post-administration) .

- Combinatorial approaches with drugs prolonging AMPAR surface expression (e.g., TARP γ-8 modulators) .

Data Analysis and Contradiction Management

Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in this compound studies?

- Nonlinear regression : Fit sigmoidal curves to EC50/ED50 data, accounting for cell-type or subunit-dependent potency variations .

- Mixed-effects models : Adjust for intersubject variability in behavioral assays (e.g., FST immobility time) .

- Meta-analysis : Pool data from multiple studies to identify covariates (e.g., species, dosing regimen) influencing efficacy .

Q. How can researchers validate AMPAR subtype specificity given conflicting EC50 values across assays?

Stepwise validation :

- In vitro : Compare this compound potency in HEK293 cells expressing GluA1-4 homomers/heteromers .

- Ex vivo : Use selective antagonists (e.g., IEM-1460 for GluA2-lacking AMPARs) in hippocampal LTP assays .

- In vivo : Combine knockout models (e.g., GluA2-deficient mice) with this compound treatment to isolate subunit contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。